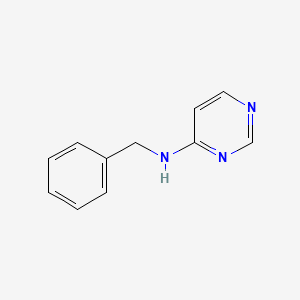

N-Benzylpyrimidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c1-2-4-10(5-3-1)8-13-11-6-7-12-9-14-11/h1-7,9H,8H2,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRLOPDIVUDLFSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90530386 | |

| Record name | N-Benzylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90530386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16973-99-2 | |

| Record name | N-Benzylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90530386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Pyrimidine Scaffolds in Heterocyclic Chemistry

The pyrimidine (B1678525) ring is a cornerstone of heterocyclic chemistry, largely due to its integral role in nature's most fundamental molecules. As a key component of the nucleobases uracil, thymine, and cytosine, it forms the structural basis of the genetic material, DNA and RNA. nih.gov This biological prevalence has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov

Researchers have extensively demonstrated that compounds incorporating a pyrimidine nucleus exhibit a vast range of biological activities. These include, but are not limited to, anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects. nih.gov The synthetic versatility of the pyrimidine ring allows chemists to generate large libraries of structurally diverse derivatives, which is a crucial advantage in the search for new therapeutic agents. nih.gov The ability of the nitrogen atoms within the ring to form hydrogen bonds is a key factor in the biological activity of many pyrimidine derivatives, enabling them to interact effectively with biological targets like proteins and enzymes. nih.govrsc.org

Rationale for N Benzylation in Pyrimidine Derivatization

In the pursuit of developing new and effective drug candidates, medicinal chemists often modify a core scaffold to fine-tune its properties. The attachment of a benzyl (B1604629) group to a nitrogen atom (N-benzylation) on the pyrimidine (B1678525) ring is a deliberate and strategic modification. This addition can significantly influence the compound's size, shape, flexibility, and lipophilicity (its ability to dissolve in fats and lipids).

These modifications can, in turn, enhance the molecule's ability to bind to specific biological targets. The benzyl group can engage in various non-covalent interactions, such as hydrophobic and pi-stacking interactions, within the binding site of a protein or enzyme. This can lead to increased potency and selectivity for the intended target. For example, studies on 2-benzylthiopyrimidines have shown that N-alkylation can enhance their antibacterial effects.

Furthermore, the benzyl group itself can be readily substituted, allowing for the systematic exploration of structure-activity relationships (SAR). By adding different chemical groups to the benzyl ring, researchers can probe how these changes affect the compound's biological activity, leading to the optimization of lead compounds into more potent and specific agents.

Overview of Research Trajectories for N Benzylpyrimidin 4 Amine Derivatives

Strategies for the Synthesis of this compound and its Derivatives

The construction of the this compound scaffold can be achieved through several synthetic routes, primarily involving nucleophilic substitution on a pre-existing pyrimidine ring or the construction of the pyrimidine ring itself through multicomponent reactions.

A prevalent and direct method for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) reaction. This approach typically utilizes a pyrimidine ring bearing a leaving group, most commonly a halogen, at the C4 position. The reaction of 4-chloropyrimidine (B154816) or 2,4-dichloropyrimidine (B19661) with benzylamine (B48309) serves as a key step.

In the case of 2,4-dichloropyrimidine, the reaction with benzylamine can lead to a mixture of isomeric products. However, the regioselectivity can be controlled by carefully selecting the reaction conditions. For instance, the reaction of 2,4-dichloropyrimidine with benzylamine in ethanol (B145695) at reflux, often in the presence of a base like N,N-diisopropylethylamine (DIPEA), has been shown to preferentially yield N-benzyl-2-chloropyrimidin-4-amine. nih.gov This intermediate can then be further functionalized at the C2 position. The higher reactivity of the chlorine atom at the C4 position compared to the C2 position is a well-established principle in pyrimidine chemistry, facilitating this selective substitution. rsc.org

The reaction conditions for SNAr can be varied to optimize yield and selectivity. Factors such as the solvent, temperature, and the nature of the base play a crucial role. For example, some transformations may proceed at room temperature, while others require heating to achieve a reasonable reaction rate.

Table 1: Examples of Nucleophilic Aromatic Substitution for this compound Synthesis

| Starting Material | Reagent | Product | Reference |

| 2,4-Dichloropyrimidine | Benzylamine | N-Benzyl-2-chloropyrimidin-4-amine | nih.gov |

| 4-Chloropyrimidine | Benzylamine | This compound |

This table is illustrative and specific reaction conditions can be found in the cited literature.

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like pyrimidines in a single step from three or more starting materials. mdpi.comresearchgate.netsamipubco.com While direct synthesis of this compound via a well-established named MCR is less common, the principles of MCRs can be applied to generate highly substituted pyrimidine cores which can then be converted to the target compound.

The Biginelli reaction, a classic MCR, condenses an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. beilstein-journals.org While this specific reaction does not directly yield this compound, variations and other MCRs can be envisioned. For instance, a three-component reaction involving a benzyl-substituted amidine, a 1,3-dicarbonyl compound, and a suitable third component could potentially lead to the desired pyrimidine scaffold. organic-chemistry.org MCRs are advantageous due to their convergence, operational simplicity, and the ability to generate diverse libraries of compounds by varying the starting materials. frontiersin.orgmdpi.comorganic-chemistry.orgnih.gov

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methodologies. For the synthesis of pyrimidine derivatives, including this compound, greener techniques such as the use of ionic liquids and microwave irradiation have been explored.

Ionic liquids (ILs) are salts with low melting points that can serve as both solvents and catalysts in organic reactions. japsonline.comjapsonline.comnih.gov Their negligible vapor pressure, high thermal stability, and recyclability make them attractive alternatives to volatile organic solvents. tandfonline.com The synthesis of pyrimidine derivatives has been successfully carried out in ionic liquids, often leading to improved yields and simpler work-up procedures. japsonline.comjapsonline.com For example, ionic liquids like 1-n-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIm]BF4) have been used as media for condensation reactions to form pyrimidine-related structures. tandfonline.com

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. mdpi.comnih.govderpharmachemica.com By directly heating the reaction mixture, microwave-assisted synthesis can significantly reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. mdpi.comthieme-connect.com The synthesis of N-substituted pyrimidines, including the nucleophilic substitution of chloropyrimidines with amines, has been effectively performed under microwave irradiation. nih.govbohrium.com This technique is particularly beneficial for high-throughput synthesis and the rapid generation of compound libraries. nih.gov

Table 2: Comparison of Conventional and Greener Synthesis Methods for Pyrimidine Derivatives

| Method | Advantages | Disadvantages | Reference |

| Conventional Heating | Well-established, widely applicable | Long reaction times, often requires high temperatures, use of volatile organic solvents | |

| Ionic Liquid-Mediated | Recyclable solvent/catalyst, improved yields, simpler work-up | Higher initial cost of ionic liquids, potential viscosity issues | japsonline.comjapsonline.comnih.govtandfonline.com |

| Microwave Irradiation | Drastically reduced reaction times, improved yields, higher purity | Requires specialized equipment, potential for localized overheating | mdpi.comnih.govderpharmachemica.comthieme-connect.combohrium.com |

Multicomponent Reaction Pathways for Pyrimidine Scaffold Formation

Derivatization and Functionalization Strategies for this compound

Once the this compound core is synthesized, it can be further modified at various positions to explore structure-activity relationships and develop new analogues.

The pyrimidine ring of this compound offers several sites for further functionalization. If the synthesis starts from 2,4-dichloropyrimidine, the remaining chlorine atom at the C2 position is a prime handle for subsequent nucleophilic substitution reactions. A wide variety of nucleophiles, including amines, alcohols, and thiols, can be introduced at this position. nih.gov For example, reacting N-benzyl-2-chloropyrimidin-4-amine with various cyclic amines like pyrrolidine (B122466) or piperazine (B1678402) can lead to a diverse set of 2,4-disubstituted pyrimidine derivatives. nih.gov

Other positions on the pyrimidine ring can also be functionalized. For instance, halogenation at the C5 position can be achieved, introducing another point for modification, such as in the synthesis of 5-bromo-N-benzylpyrimidin-4-amine derivatives. hep.com.cn

The benzyl group of this compound can also be modified to study the impact of substituents on the biological activity of the molecule. This can be achieved in two primary ways: either by starting with a pre-substituted benzylamine in the initial SNAr reaction or by performing electrophilic aromatic substitution on the benzyl ring of the synthesized this compound.

Using a range of substituted benzylamines (e.g., with chloro, fluoro, or methoxy (B1213986) groups on the phenyl ring) allows for the systematic exploration of electronic and steric effects. hep.com.cn For example, the synthesis of derivatives with substituents on the benzyl ring has been reported to modulate their biological activities. hep.com.cn

The electronic nature of the substituents on the benzyl ring can influence the nucleophilicity of the amine and thus the rate of the initial SNAr reaction. Electron-donating groups on the benzyl ring would be expected to increase the nucleophilicity of the amine, potentially leading to faster reaction rates, while electron-withdrawing groups might have the opposite effect.

Regioselective Functionalization Techniques

The functionalization of the this compound scaffold is a critical aspect of modifying its chemical properties. Regioselectivity in these transformations is paramount for the synthesis of specific isomers. The pyrimidine ring presents multiple sites for substitution, primarily at the C2, C5, and C6 positions, with the reactivity of each position being influenced by the electronic effects of the existing amino and benzyl groups, as well as the reaction conditions.

A primary technique for regioselective functionalization involves nucleophilic aromatic substitution (SNAr) on appropriately substituted precursors. For instance, starting with 2,4-dichloropyrimidine, the first substitution with benzylamine occurs preferentially at the more reactive C4 position. google.com This high regioselectivity is attributed to the electronic properties of the pyrimidine ring, where the carbon at the 4-position is more susceptible to nucleophilic attack. mdpi.com Subsequent functionalization at the C2 position can then be achieved, often requiring more forcing conditions. mdpi.com The presence of an electron-donating amino group at the C4 position deactivates the ring towards further nucleophilic attack, but substitution at C2 or C6 can still be achieved, particularly if these positions are activated by a leaving group like a halogen.

Another powerful technique is directed ortho-metalation (DoM) . While direct C-H functionalization of this compound can be challenging, the strategic introduction of a directing metalating group (DMG) can facilitate regioselective lithiation. For example, although not directly on this compound, studies on related pyridine (B92270) systems show that a carefully chosen directing group can guide lithiation to a specific ortho position. researchgate.net This approach allows for the introduction of a wide range of electrophiles at a predetermined site. For pyrimidines, lithiation often occurs at the C6 position if the C4 and C2 positions are blocked or less activated. acs.org

Palladium-catalyzed cross-coupling reactions represent a versatile set of methods for regioselective functionalization. Reactions like the Suzuki, Heck, and Buchwald-Hartwig amination allow for the introduction of aryl, vinyl, and amino groups, respectively, at specific positions of the pyrimidine ring, typically at a carbon atom bearing a halogen. cmu.edumit.edu For instance, a 2-chloro-N-benzylpyrimidin-4-amine intermediate can undergo a Suzuki coupling to introduce a substituent at the C2 position. nih.gov The choice of ligand and palladium precursor is crucial for achieving high yields and selectivity. cmu.edu

Furthermore, radical functionalization offers an alternative approach for C-H functionalization. The regioselectivity of radical addition to electron-deficient heteroarenes like pyrimidine is influenced by the nature of the radical, solvent, and pH. nih.gov This method can allow for the introduction of alkyl or other functional groups at positions that are not easily accessible through ionic pathways.

The regioselectivity of these functionalization techniques can often be predicted and rationalized through computational methods, such as Density Functional Theory (DFT) calculations. These studies can elucidate the electronic structure of the molecule, including the Lowest Unoccupied Molecular Orbital (LUMO) distribution, which can indicate the most electrophilic sites for nucleophilic attack. mdpi.comwuxiapptec.com

Reaction Mechanism Elucidation for Key Transformations involving this compound

The formation of this compound and its subsequent transformations are governed by well-established reaction mechanisms. The primary route to synthesize this compound involves the nucleophilic aromatic substitution (SNAr) of a 4-halopyrimidine, typically 4-chloropyrimidine, with benzylamine.

The SNAr mechanism proceeds via a two-step addition-elimination sequence. In the first step, the nucleophilic nitrogen atom of benzylamine attacks the electron-deficient C4 carbon of the pyrimidine ring. This attack is the rate-determining step and leads to the formation of a high-energy, negatively charged intermediate known as the Meisenheimer complex. researchgate.net The negative charge in this intermediate is delocalized over the pyrimidine ring and stabilized by the electron-withdrawing nitrogen atoms within the ring.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

In the second step, the aromaticity of the pyrimidine ring is restored by the elimination of the leaving group, which is typically a halide ion (e.g., Cl⁻). This step is generally fast.

Step 2: Elimination of the Leaving Group and Aromatization

The regioselectivity of the initial nucleophilic attack at the C4 position over the C2 or C6 positions is a key aspect of this transformation. Computational studies using Density Functional Theory (DFT) have provided significant insights into this selectivity. These calculations have shown that the carbon atom at the 4-position of 2,4-dichloroquinazoline, a related heterocyclic system, possesses a higher coefficient for the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com This indicates that the C4 position is the most electrophilic and, therefore, the most susceptible to nucleophilic attack. mdpi.com Consequently, the activation energy for the formation of the Meisenheimer complex via attack at C4 is lower than for attack at C2. mdpi.com This theoretical understanding aligns with the experimental observation that substitution occurs preferentially at the C4 position. mdpi.com

For transformations involving palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, the mechanism is more complex and involves a catalytic cycle. This cycle typically includes three main steps: oxidative addition, transmetalation (in the case of Suzuki or similar couplings) or coordination of the amine, and reductive elimination. In the context of synthesizing derivatives of this compound, for example by reacting a 2-chloro-N-benzylpyrimidin-4-amine with another amine, the key steps would be:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond (e.g., C-Cl) of the pyrimidine ring to form a palladium(II) species.

Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) center, followed by deprotonation by a base to form a palladium-amido complex.

Reductive Elimination: The new carbon-nitrogen bond is formed as the product is eliminated from the palladium center, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.

The efficiency and selectivity of these catalytic reactions are highly dependent on the choice of the phosphine (B1218219) ligand attached to the palladium, which influences the rates of the individual steps in the catalytic cycle. cmu.edu

Interactive Data Tables

Table 1: Synthesis of this compound Derivatives

| Starting Material | Reagent | Catalyst/Base | Solvent | Conditions | Product | Yield (%) | Reference |

| 2,4-Dichloropyrimidine | Benzylamine | Triethylamine | Ethanol | Reflux | 2-Chloro-N-benzylpyrimidin-4-amine | 88 | mdpi.com |

| 4-Chloro-2,6-diaminopyrimidine | Benzylamine | KF | Water | 100 °C, 17h | 2,6-Diamino-N-benzylpyrimidin-4-amine | N/A | nih.gov |

| 2,4-Dichloro-5-methylpyrimidine | Benzylamine | Et₃N | N/A | 18h | 2-Chloro-5-methyl-N-benzylpyrimidin-4-amine | ~40 (2 steps) | acs.org |

| 4-Chloropyrimidine | Benzylamine | N/A | N/A | N/A | This compound | N/A | researchgate.net |

X-ray Crystallographic Analysis of this compound Derivatives

Molecular Conformation and Geometry Analysis

The molecular structure of this compound derivatives is characterized by the spatial relationship between the pyrimidine ring and the benzyl group. The pyrimidine ring itself is aromatic and largely planar. However, the exocyclic amino group and the attached benzyl substituent introduce conformational flexibility.

The geometry around the nitrogen atom of the sulfonamide group in related structures, such as N-allyl-N-benzyl-4-methylbenzenesulfonamide, provides insight into the likely conformation. In one such crystal structure, the aryl groups are oriented gauche relative to the S1-N1 bond, with a C1-S1-N1-C11 torsion angle of 84.2 (2)°. nsf.gov The bond lengths, such as N1-C11 (1.466 (3) Å) and N1-C8 (1.471 (3) Å), are consistent with established values for such linkages. nsf.gov In another related derivative, benzyl N′-[(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-ylidene]hydrazine-1-carbodithioate, the benzyl ring and the methylenesulfanyl moiety are found to be nearly perpendicular to each other. iucr.org This tendency for non-planar arrangements between the aromatic systems is a common feature driven by the minimization of steric hindrance and the optimization of non-covalent interactions.

Interactive Table 1: Selected Bond Lengths and Torsion Angles in a Representative N-Benzyl Derivative. (Data derived from a study on N-allyl-N-benzyl-4-methylbenzenesulfonamide). nsf.gov

| Parameter | Bond/Atoms | Value |

|---|---|---|

| Bond Length | S1=O1 | 1.4290 (18) Å |

| Bond Length | S1=O2 | 1.4342 (18) Å |

| Bond Length | N1-S1 | 1.636 (2) Å |

| Bond Length | N1-C11 (benzyl) | 1.466 (3) Å |

Crystal Packing Arrangements and Lattice Interactions

The way individual molecules of this compound derivatives pack together in the solid state is governed by a variety of intermolecular forces. These interactions dictate the crystal's symmetry, density, and stability. X-ray diffraction studies on related compounds reveal that molecules are often linked through a network of hydrogen bonds and other weak interactions to form higher-order structures like chains or sheets. iucr.orgnih.gov

For instance, the crystal structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide reveals an orthorhombic Pna21 space group. nsf.gov Another synthesized hydrazide-hydrazone derivative crystallized in the monoclinic space group P2/n. mjcce.org.mk The specific packing arrangement is a unique fingerprint of the compound, influenced by its substituent groups and the crystallization conditions.

Interactive Table 2: Crystallographic Data for Representative Amine Derivatives.

| Compound | Crystal System | Space Group | Cell Parameters | Ref. |

|---|---|---|---|---|

| N-allyl-N-benzyl-4-methylbenzenesulfonamide | Orthorhombic | Pna21 | a = 18.6919 Å, b = 10.5612 Å, c = 8.1065 Å | nsf.gov |

| (E)-N'-(2-hydroxybenzylidene)-2-((3-(trifluoromethyl)phenyl)amino)benzohydrazide | Monoclinic | P2/n | a = 21.0586 Å, b = 8.1969 Å, c = 21.6475 Å, β = 92.886° | mjcce.org.mk |

Supramolecular Assembly and Non-Covalent Interactions

Supramolecular chemistry focuses on the organization of molecules into larger, ordered structures through non-covalent interactions. beilstein-journals.org In this compound derivatives, these forces are paramount in controlling the crystal architecture.

Hydrogen Bonding Networks (N-H...O, N-H...N, C-H...O Types)

Hydrogen bonds are among the strongest and most directional non-covalent interactions. libretexts.org In the crystal structures of related pyrimidine derivatives, a variety of hydrogen bonds are observed. N(4)-substituted 2,4-diamino-6-benzyloxy-5-nitrosopyrimidines, for example, exhibit extensive networks of N-H...O and N-H...N hydrogen bonds. nih.gov These interactions often form predictable patterns, or "synthons," such as dimers and chains, which serve as the building blocks of the supramolecular structure. researchgate.net

Weaker C-H...O hydrogen bonds, where a carbon-hydrogen bond acts as the donor, also play a significant role in stabilizing the crystal packing. rsc.org These interactions, along with N-H...S and C-H...N bonds, contribute to the formation of complex three-dimensional networks. iucr.orgmjcce.org.mk

Interactive Table 3: Representative Hydrogen Bond Geometries in Related Crystal Structures.

| Interaction Type | Donor-H...Acceptor | D-H...A Angle (°) | H...A Distance (Å) | D...A Distance (Å) | Ref. |

|---|---|---|---|---|---|

| N-H...O | N1-H1A...O2 | 161.0 | 2.05 | 3.028 | researchgate.net |

| N-H...S | N-H...S | - | - | - | iucr.org |

| C-H...O | C-H...O | - | - | - | mjcce.org.mkrsc.org |

Aromatic π-π Stacking Interactions

The interaction between the π-electron systems of aromatic rings, known as π-π stacking, is a key stabilizing force in many organic crystals. encyclopedia.pub In derivatives of this compound, both the pyrimidine and benzyl rings can participate in these interactions. The geometry of π-π stacking is typically not a face-to-face "sandwich" arrangement, which is electrostatically repulsive. Instead, a parallel-displaced (staggered) or T-shaped (perpendicular) orientation is favored, which allows for attractive electrostatic interactions. encyclopedia.pub

For example, in N-benzimidazolyl-pyrimidine–M(II) complexes, π-stacking interactions are described as playing an important role in the construction of the three-dimensional framework. rsc.org The distances between the interacting aromatic rings are typically in the range of 3.3 to 3.8 Å. beilstein-journals.orgresearchgate.net These interactions often work in concert with hydrogen bonds to create robust supramolecular assemblies. nih.gov

Anion-π and C-H...π Interactions in Solid State

The pyrimidine ring in this compound is electron-deficient, making it a suitable candidate for engaging in anion-π interactions. This is a non-covalent force between an anion and the face of an electron-poor π-system. acs.orgresearchgate.net Studies on 2-aminopyrimidine (B69317) derivatives have demonstrated their ability to interact favorably with anions, an interaction that is often found to coexist and work cooperatively with hydrogen bonding. acs.orgresearchgate.netacs.org

Advanced Spectroscopic Characterization Techniques (e.g., Multi-Dimensional NMR, High-Resolution Mass Spectrometry)

The definitive structural elucidation of this compound relies on a combination of advanced spectroscopic methods. While foundational techniques like one-dimensional Nuclear Magnetic Resonance (NMR) and basic Mass Spectrometry (MS) provide initial data, multi-dimensional NMR and high-resolution mass spectrometry (HRMS) are indispensable for unambiguous confirmation of the molecular structure and connectivity. These techniques offer a deeper insight into the molecular framework, resolving ambiguities that may arise from simpler spectra. mdpi.comnih.govnih.gov

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional NMR spectroscopy is a powerful tool for establishing the precise connectivity of atoms within a molecule. For a compound such as this compound, a suite of 1D and 2D NMR experiments is employed to assign every proton and carbon signal to its specific position in the structure.

The standard ¹H and ¹³C NMR spectra provide the initial chemical shift information for the distinct nuclei. However, in complex molecules, signal overlap or ambiguity in assignment is common. Two-dimensional techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to overcome these challenges by revealing through-bond correlations between nuclei. core.ac.ukresearchgate.net

¹H-¹H COSY: This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, it would confirm the relationships between adjacent protons on the pyrimidine and benzene (B151609) rings.

HSQC: The HSQC experiment correlates protons directly to the carbon atom they are attached to (¹J-coupling). sdsu.edu This is the primary method for assigning carbon signals based on their attached, and usually more easily assigned, protons.

HMBC: The HMBC experiment is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons over two to three bonds (²J and ³J-coupling). sdsu.edu For this compound, key HMBC correlations would be observed between the benzylic methylene (B1212753) protons (CH₂) and carbons of both the phenyl and pyrimidine rings, unequivocally establishing the link between these two fragments.

The following data tables are illustrative examples of the type of data obtained from NMR analysis to enable the structural assignment of this compound.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound. (Note: These are representative values for illustrative purposes.)

| Position | Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 2 | CH | 8.45 | 158.5 |

| 5 | CH | 6.60 | 110.0 |

| 6 | CH | 8.20 | 157.0 |

| 4 | C | - | 162.0 |

| 7 (CH₂) | CH₂ | 4.70 (d) | 46.0 |

| 8 (NH) | NH | 5.90 (t) | - |

| 1' | C | - | 138.0 |

| 2'/6' | CH | 7.35 (d) | 127.5 |

| 3'/5' | CH | 7.40 (t) | 129.0 |

| 4' | CH | 7.30 (t) | 128.0 |

Table 2: Key Hypothetical HMBC Correlations for this compound. (Note: This table illustrates crucial correlations for structural confirmation.)

| Proton (Position) | Correlated Carbon(s) (Position) | Significance |

| H-7 (CH₂) | C-4, C-1' | Confirms the connection of the methylene bridge to the pyrimidine ring at C-4 and to the benzyl ring at C-1'. |

| H-7 (CH₂) | C-2', C-6' | Confirms proximity to the ortho-carbons of the benzyl ring. |

| H-8 (NH) | C-4, C-5 | Confirms the amine linkage to the pyrimidine ring. |

| H-2 | C-4, C-6 | Shows connectivity within the pyrimidine ring. |

| H-6 | C-2, C-4, C-5 | Shows connectivity within the pyrimidine ring. |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This precision allows for the determination of the elemental formula of a compound, a critical piece of data for confirming its identity. Unlike low-resolution mass spectrometry, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.

For this compound (C₁₁H₁₁N₃), HRMS would be used to confirm its molecular formula by matching the experimental mass to the theoretical calculated mass with a high degree of accuracy (typically within 5 ppm).

Furthermore, the fragmentation pattern observed in the mass spectrum provides structural information. For this compound, a characteristic and dominant fragmentation would be the alpha-cleavage of the bond between the benzylic carbon and the nitrogen atom, leading to the formation of a stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. libretexts.orglibretexts.org Another likely fragmentation is the loss of the benzyl group to give the aminopyrimidine radical cation.

Table 3: Illustrative High-Resolution Mass Spectrometry Data for this compound.

| Ion | Formula | Calculated Exact Mass (m/z) | Type |

| [M+H]⁺ | C₁₁H₁₂N₃⁺ | 186.1026 | Molecular Ion |

| [M]⁺• | C₁₁H₁₁N₃⁺• | 185.0953 | Molecular Ion |

| [C₇H₇]⁺ | C₇H₇⁺ | 91.0542 | Fragment (Tropylium ion) |

| [C₄H₄N₃]⁺ | C₄H₄N₃⁺ | 94.0405 | Fragment (Aminopyrimidine moiety) |

Together, the detailed correlational data from multi-dimensional NMR and the precise mass and formula information from HRMS provide a comprehensive and unambiguous structural characterization of this compound.

Computational Chemistry and in Silico Modeling of N Benzylpyrimidin 4 Amine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nih.gov These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the molecule, offering a foundational view of its chemical nature.

The electronic properties of N-Benzylpyrimidin-4-amine, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key predictors of its chemical reactivity. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower reactivity. ijpcbs.com

Quantum chemical descriptors derived from these calculations, such as electronegativity, chemical hardness, and the dipole moment, provide a quantitative basis for structure-activity relationship (SAR) studies. ijpcbs.comaun.edu.eg For instance, the molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). In this compound, the nitrogen atoms of the pyrimidine (B1678525) ring are typically regions of negative electrostatic potential, making them likely sites for hydrogen bonding. nih.gov Fukui function analysis can further pinpoint specific atomic sites prone to nucleophilic, electrophilic, or radical attack. nih.gov

| Quantum Chemical Descriptor | Predicted Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical stability and reactivity. ijpcbs.com |

| Dipole Moment | 2.5 D | Measures overall polarity of the molecule. ijpcbs.com |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution. |

The flexibility of this compound is primarily due to the rotation around the single bonds linking the benzyl (B1604629) group to the exocyclic amine and the amine to the pyrimidine ring. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers or rotamers) of the molecule and the energy barriers between them. wikipedia.org

Computational methods can systematically explore the potential energy surface of the molecule by varying key dihedral angles. This search identifies low-energy minima, which represent the most probable conformations the molecule will adopt. nih.govethz.ch For N-benzyl-type structures, the orientation of the benzyl ring relative to the rest of the molecule is critical. Staggered conformations are generally energy minima, while eclipsed conformations represent energy maxima (transition states). youtube.com The relative energies of these conformers determine their population distribution at equilibrium. Understanding this landscape is crucial, as the biological activity of a ligand often depends on its ability to adopt a specific conformation that fits into a protein's binding site. ethz.ch

| Conformer | Key Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Anti | ~180° | 0.0 | Most stable, with benzyl and pyrimidine rings extended. youtube.com |

| Gauche | ~±60° | 0.8 - 1.5 | Slightly higher in energy due to steric hindrance. wikipedia.orgyoutube.com |

| Eclipsed (Syn) | ~0° | 4.0 - 5.0 | Transition state, highest energy due to steric clash. youtube.com |

Prediction of Electronic Properties and Reactivity

Molecular Dynamics Simulations of this compound Ligand-Target Complexes

While quantum mechanics is ideal for studying single molecules, molecular dynamics (MD) simulations are used to study the behavior of larger systems, such as a ligand interacting with a protein, over time. MD simulations apply classical mechanics to model the movements of atoms and molecules, providing a dynamic picture of the binding process.

Once a potential binding pose of this compound within a target protein is predicted (e.g., by molecular docking), MD simulations are performed to assess the stability of this complex. mdpi.com The simulation tracks the atomic positions and velocities over a set period (typically nanoseconds to microseconds), revealing how the ligand and protein adapt to each other. mdpi.com

A key metric for evaluating stability is the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A low and stable RMSD value over time suggests that the ligand remains securely in the binding pocket and the protein structure is not significantly perturbed. mdpi.com Conversely, a high or fluctuating RMSD indicates an unstable interaction, where the ligand may be dissociating from the binding site. mdpi.commdpi.com Analysis of hydrogen bonds, hydrophobic contacts, and other interactions over the simulation trajectory also provides crucial information on the persistence and strength of the binding. mdpi.comnih.gov

| Metric | Stable Complex (Typical Value) | Unstable Complex (Typical Value) | Interpretation |

|---|---|---|---|

| Ligand RMSD | < 2.0 Å | > 4.0 Å | Measures the deviation of the ligand from its initial pose. mdpi.comnih.gov |

| Protein Backbone RMSD | 1.0 - 3.0 Å | > 3.0 Å with high fluctuation | Indicates the overall stability of the protein structure. mdpi.com |

| Hydrogen Bond Occupancy | > 60% | < 30% or highly variable | Shows the persistence of key hydrogen bonds during the simulation. nih.gov |

A single static structure is often insufficient to represent the dynamic nature of a protein-ligand interaction. MD simulations excel at conformational sampling, exploring the vast landscape of possible ligand and protein conformations. nih.gov During a simulation, this compound can reorient itself within the binding pocket, and the surrounding amino acid side chains can adjust to accommodate it.

Enhanced sampling techniques can be used to accelerate this exploration and overcome energy barriers, leading to a more comprehensive view of the binding landscape. nih.gov The collection of structures (snapshots) from the simulation trajectory forms a conformational ensemble. Analyzing this ensemble provides a more accurate, averaged picture of the binding mode and can reveal alternative binding poses or transient interactions that would be missed by static methods. nih.govnih.gov

Protein-Ligand Complex Stability and Dynamic Behavior

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (the ligand) to a second (the protein or receptor). nih.gov For this compound, docking studies are essential for identifying potential biological targets and hypothesizing its mechanism of action at a molecular level. researchgate.net

The process involves placing the ligand in various positions and orientations within the protein's binding site and using a scoring function to estimate the binding affinity for each pose. The scoring function typically evaluates intermolecular interactions such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts. nih.gov

Docking studies on this compound derivatives have shown that the pyrimidine ring is a crucial scaffold for establishing key interactions. researchgate.netnih.gov The pyrimidine nitrogens frequently act as hydrogen bond acceptors with residues in the protein's active site, while the benzyl group often fits into a hydrophobic pocket, contributing to binding affinity through van der Waals and pi-stacking interactions. nih.govnih.gov The results from docking can guide the design of more potent inhibitors by suggesting modifications to the this compound structure to improve these interactions. acs.org

| Ligand Moiety | Interacting Protein Residue | Interaction Type | Predicted Distance (Å) |

|---|---|---|---|

| Pyrimidine N1 | Leucine (Backbone NH) | Hydrogen Bond | 2.9 |

| Exocyclic Amine (NH) | Glutamic Acid (Side Chain C=O) | Hydrogen Bond | 3.1 |

| Benzyl Ring | Valine, Isoleucine, Phenylalanine | Hydrophobic/van der Waals | N/A |

| Benzyl Ring | Phenylalanine | Pi-Pi Stacking | 3.8 |

Binding Mode Hypothesis Generation

Molecular docking is a primary computational tool used to generate hypotheses about the binding mode of this compound derivatives to their protein targets. These studies predict the preferred orientation of the ligand within the binding site, which is crucial for understanding its mechanism of action.

For derivatives of this compound targeting proteins like Valosin-containing protein (VCP/p97) and FMS-like tyrosine kinase-3 (FLT3), docking studies have been instrumental. rgdscience.comresearchgate.net The process involves placing the 3D structure of the ligand into the 3D structure of the protein's binding pocket. The resulting poses are then scored based on various energy functions to identify the most stable and likely binding conformation.

These generated hypotheses are crucial starting points for further investigation, including more rigorous computational analyses and experimental validation.

Identification of Key Interacting Residues and Binding Site Characteristics

Building on binding mode hypotheses, in silico models are used to identify specific amino acid residues that are critical for ligand recognition and binding. These interactions are fundamental to the stability of the ligand-protein complex.

Molecular docking and molecular dynamics (MD) simulations have identified several key interacting residues for pyrimidine-based inhibitors. For example, in the context of FMS-like tyrosine kinase-3 (FLT3), molecular docking studies of N-phenylpyrimidine-4-amine derivatives have highlighted residues such as C694 in the hinge region, with which the pyrimidine core can form hydrogen bonds. nih.gov Other critical residues identified in the hydrophobic active site include K644, F691, E692, N701, D829, and F830. researchgate.netnih.gov

For other targets, similar key interactions have been proposed. In studies on related pyrimidine inhibitors of HIV-1 reverse transcriptase, the highly conserved residues Trp229 and Tyr188 were identified as important for binding strength. researchgate.net The characteristics of the binding site are also elucidated through these studies. The binding sites are often composed of a hinge region for hydrogen bonding, a hydrophobic pocket to accommodate the benzyl group, and sometimes additional pockets that can be exploited by further substitution on the core scaffold. The identification of these residues and site characteristics provides a detailed map for structure-based drug design, enabling chemists to design new derivatives with modifications that specifically target these key interaction points to enhance binding affinity and selectivity.

Table 1: Examples of Key Interacting Residues for Pyrimidine-Based Inhibitors 交互式数据表

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| FMS-like Tyrosine Kinase-3 (FLT3) | C694, F691, D829, F830 | Hydrogen Bonding, Hydrophobic | researchgate.netnih.gov |

| HIV-1 Reverse Transcriptase | Trp229, Tyr188 | π-π Stacking, Steric Anchor | researchgate.net |

| USP1/UAF1 | (Implied by tolerance of substitutions on benzyl ring) | Hydrophobic, van der Waals | nih.gov |

| Valosin-containing protein (VCP/p97) | (Implied by QSAR models) | Hydrogen Bonding, Hydrophobic | tandfonline.com |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to build mathematical models that correlate the chemical structure of compounds with their biological activity.

2D and 3D-QSAR Model Development and Validation

Both 2D and 3D-QSAR models have been developed for this compound derivatives to understand the structural requirements for their inhibitory activity against various targets.

2D-QSAR models use descriptors calculated from the 2D representation of molecules, such as physicochemical properties (e.g., logP), electronic parameters, and topological indices. These models can provide general insights into the properties that drive activity. For instance, a 2D-QSAR study might reveal that increased lipophilicity of the benzyl substituent is correlated with higher potency, up to a certain point. sci-hub.se

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of structure-activity relationships. These models are built by aligning a series of active molecules and calculating steric and electrostatic fields around them. The resulting contour maps highlight regions where modifications to the molecular structure would likely lead to an increase or decrease in activity.

For this compound derivatives targeting VCP/p97, a robust 3D-QSAR model was constructed with good internal and external validation. tandfonline.com The model showed that hydrogen bond donor, electron-withdrawing group, and hydrophobic characteristics significantly affect the p97 inhibitory activity. tandfonline.com Similarly, for N-phenylpyrimidine-4-amine derivatives as FLT3 inhibitors, CoMFA and CoMSIA models were developed that showed reasonable external predictive power and established a clear structure-activity relationship. researchgate.netnih.gov The validation of these models is critical and is typically performed using a test set of compounds that were not used in the model's development. Statistical parameters such as the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²) are used to assess the model's predictive ability.

Table 2: Statistical Validation of 3D-QSAR Models for Pyrimidine Derivatives 交互式数据表

| Target | QSAR Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | External Predictive Power (e.g., Pearson-R) | Reference |

|---|---|---|---|---|---|

| VCP/p97 | Atom-based 3D-QSAR | 0.701 | 0.924 | 0.8783 | tandfonline.com |

| FLT3 | CoMFA | 0.802 | 0.983 | QF32 = 0.698 | researchgate.netnih.gov |

| FLT3 | CoMSIA | 0.725 | 0.965 | QF32 = 0.668 | researchgate.netnih.gov |

Pharmacophore Model Generation and Refinement

Pharmacophore modeling focuses on identifying the essential 3D arrangement of chemical features that a molecule must possess to bind to a specific target. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

For this compound derivatives, pharmacophore models have been generated based on a set of known active inhibitors. nih.govnih.gov These models serve as 3D queries for virtual screening to identify novel compounds with different chemical scaffolds but the same essential binding features. They are also used to align molecules for 3D-QSAR studies.

A common pharmacophore hypothesis for pyrimidine-based inhibitors might include a hydrogen bond acceptor feature on one of the pyrimidine nitrogens, a hydrogen bond donor from the amine linker, and a hydrophobic feature corresponding to the benzyl group. For example, a study on N-methyl pyrimidone inhibitors of HIV-1 integrase identified a five-point pharmacophore model (AADDR) consisting of two hydrogen bond acceptors, two hydrogen bond donors, and one aromatic ring. acs.org Such models provide a simplified yet powerful representation of the key interactions required for biological activity and can be refined as more structural and activity data become available.

Table 3: Example Pharmacophore Features for Pyrimidine-Based Inhibitors 交互式数据表

| Pharmacophore Feature | Description | Potential Corresponding Group in this compound |

|---|---|---|

| Hydrogen Bond Acceptor (A) | An atom or group that can accept a hydrogen bond. | Pyrimidine ring nitrogen atoms. |

| Hydrogen Bond Donor (D) | An atom or group that can donate a hydrogen bond. | Amine (NH) group linking the pyrimidine and benzyl moieties. |

| Hydrophobic (H) | A non-polar region of the molecule. | Benzyl group, phenyl ring at C2. |

| Aromatic Ring (R) | A planar, cyclic, conjugated system. | Benzyl group, phenyl ring at C2. |

Free Energy Perturbation (FEP) and Relative Binding Affinity Calculations

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energy between two ligands, or between a ligand and a mutated protein. biorxiv.org It is based on statistical mechanics and involves simulating a non-physical, or alchemical, transformation of one molecule into another in both the bound (in the protein's active site) and unbound (in solvent) states. researchgate.net

The application of FEP can provide highly accurate predictions of changes in binding affinity resulting from small modifications to a lead compound, making it an invaluable tool in lead optimization. wikipedia.org For a series of this compound derivatives, FEP could be used to predict which substituent on the benzyl or pyrimidine ring would lead to the most significant improvement in potency. The method calculates the change in Gibbs free energy (ΔΔG), which can be directly compared with experimental changes in IC₅₀ or Kᵢ values.

While computationally intensive, FEP calculations are becoming more common in drug discovery projects. acs.org They allow for the prioritization of synthetic targets, ensuring that laboratory efforts are focused on the most promising compounds. biorxiv.org The accuracy of FEP results, often within 1 kcal/mol of experimental values, provides a high degree of confidence in the in silico predictions. biorxiv.org This approach can be used to explore the structure-activity relationship in a quantitative manner that goes beyond the correlations provided by QSAR, offering a physics-based prediction of binding affinity.

Ligand Efficiency Metrics Analysis

Ligand efficiency (LE) metrics are used to assess the quality of a compound by relating its binding affinity to its size or other physicochemical properties. nih.govnih.gov These metrics help in the selection of promising fragments and in optimizing lead compounds, preventing the unnecessary increase in molecular weight and lipophilicity, a phenomenon known as "molecular obesity". nih.gov

Ligand Efficiency (LE) normalizes the binding affinity (expressed as Gibbs free energy, ΔG) by the number of non-hydrogen atoms (heavy atom count, HAC). It provides a measure of the average binding energy per atom.

Formula: LE = -ΔG / HAC ≈ 1.4 * pIC₅₀ / HAC

Lipophilicity-Dependent Ligand Efficiency (LLE or LipE) relates potency to lipophilicity (logP or logD). It is a valuable metric because high lipophilicity is often associated with poor pharmacokinetic properties. A higher LLE value is generally desirable. acs.org

Formula: LLE = pIC₅₀ - logP

Molecular Size-Independent Efficiency (SEI) is another metric that aims to provide a size-independent measure of ligand efficiency.

For a series of this compound derivatives, analyzing these metrics would be crucial during the optimization process. For example, a medicinal chemistry effort on N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 inhibitors noted that replacing a quinazoline (B50416) core with a pyrimidine was beneficial as it reduced molecular weight and lipophilicity while maintaining comparable potency, which would translate to improved ligand efficiency metrics. By tracking LE and LLE, chemists can guide their synthetic efforts toward producing compounds that are not only potent but also possess more drug-like properties.

Table 4: Ligand Efficiency Metrics and Their Application 交互式数据表

| Metric | Formula | Desired Value | Application in Optimizing this compound |

|---|---|---|---|

| Ligand Efficiency (LE) | 1.4 * pIC₅₀ / HAC | > 0.3 (general guideline) | To ensure that increases in potency are achieved efficiently with respect to molecular size. |

| Lipophilic Ligand Efficiency (LLE) | pIC₅₀ - logP | > 5-7 (general guideline) | To control lipophilicity while increasing potency, improving the ADME profile. |

| Size Independent Ligand Efficiency (SILE) | pIC₅₀ / HAC^0.3 | Varies | To compare the efficiency of compounds across a wider range of molecular sizes. |

Table of Mentioned Compounds

Biological Target Identification and Mechanistic Studies of N Benzylpyrimidin 4 Amine Derivatives in Vitro

Enzyme Inhibition Studies and Mechanistic Insights

N-Benzylpyrimidin-4-amine Derivatives as Valosin Containing Protein (VCP/p97) Inhibitors

Valosin Containing Protein (VCP), also known as p97, is an AAA+ (ATPases Associated with diverse cellular Activities) ATPase that plays a crucial role in protein quality control, including the ubiquitin-proteasome system and autophagy. mdpi.com Its inhibition has emerged as a promising strategy in cancer therapy. While specific this compound derivatives as VCP/p97 inhibitors are under investigation, broader studies on related pyrimidine (B1678525) and quinazoline (B50416) scaffolds have demonstrated the potential of this structural class.

For instance, a series of 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine (B3352237) derivatives were designed and synthesized as VCP/p97 inhibitors. nih.gov Several of these compounds exhibited potent inhibitory activities, with compounds V12 and its metabolite V13 showing strong inhibition against various cell lines with IC50 values below 1 µM. nih.gov Specifically, in a p97 enzyme inhibition assay, multiple compounds from this series displayed IC50 values of less than 200 nM. nih.gov Another study identified 2-alkylsulfanylpyrimidine as a p97 inhibitor with an IC50 value of 4.8 µM. mdpi.com Furthermore, N2,N4-dibenzylquinazoline-2,4-diamine (DBeQ) was identified as an ATP-competitive inhibitor of p97. acs.org Optimization of this lead compound led to analogs with nearly 10-fold improvement in potency. acs.org A novel p97/VCP inhibitor, 2-[3-(2-aminoethyl)-1H-indol-1-yl]-N-benzylquinazolin-4-amine (FQ393), was found to inhibit ATP hydrolysis in a dose-dependent manner with an IC50 of 0.90 ± 0.11 µmol/L. nih.gov

These findings underscore the potential of pyrimidine and related heterocyclic scaffolds in targeting VCP/p97. The N-benzyl group, a common feature in many potent enzyme inhibitors, likely contributes to the binding affinity within the ATP-binding pocket of the enzyme.

Table 1: Inhibition of VCP/p97 by Pyrimidine and Related Derivatives

| Compound Class | Specific Compound Example | IC50 Value | Reference |

|---|---|---|---|

| 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidines | V4 | 0.3 µM (RPMI-8226 cells) | nih.gov |

| 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidines | V12 | 0.5 µM (RPMI-8226 cells) | nih.gov |

| 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidines | V13 | 0.8 µM (RPMI-8226 cells) | nih.gov |

| 2-Alkylsulfanylpyrimidines | Not specified | 4.8 µM | mdpi.com |

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition by this compound Derivatives

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a cornerstone in the symptomatic treatment of Alzheimer's disease. A novel class of 2,4-disubstituted pyrimidines, featuring an N-benzyl group at the C-4 position, has been evaluated for their dual inhibitory activity against these enzymes. nih.gov

Structure-activity relationship (SAR) studies revealed that the nature of the substituent at the C-2 position significantly influences the inhibitory potency and selectivity. nih.gov For instance, the presence of a pyrrolidine (B122466) ring at C-2 in an N-benzyl pyrimidine derivative (compound 7a) resulted in an AChE IC50 of 8.7 µM and a BChE IC50 of 26.4 µM. nih.gov In contrast, a morpholine (B109124) ring at the same position (compound 7b) led to weaker inhibition of both enzymes (AChE IC50 = 14 µM; BuChE IC50 = 68.3 µM). nih.gov

A particularly interesting derivative, N-benzyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine (compound 7d), demonstrated moderate AChE inhibition and also significantly inhibited AChE-induced aggregation of amyloid-β fibrils by 59%. nih.gov Further modifications, such as replacing the N-benzyl group with an N-phenethyl or N-(naphth-1-ylmethyl) group, also yielded potent cholinesterase inhibitors. nih.gov For example, N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine (compound 9a) was the most potent AChE inhibitor in its series with an IC50 of 5.5 µM, while 2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine (compound 9e) was a potent and selective BChE inhibitor with an IC50 of 2.2 µM. nih.gov

Table 2: Cholinesterase Inhibition by 2,4-Disubstituted Pyrimidine Derivatives

| Compound | C-4 Substituent | C-2 Substituent | AChE IC50 (µM) | BChE IC50 (µM) | Reference |

|---|---|---|---|---|---|

| 7a | N-benzyl | Pyrrolidine | 8.7 | 26.4 | nih.gov |

| 7b | N-benzyl | Morpholine | 14 | 68.3 | nih.gov |

| 7d | N-benzyl | 4-Methylpiperazine | Moderate Inhibition | - | nih.gov |

| 8a | N-phenethyl | Pyrrolidine | 9.8 | 13.8 | nih.gov |

| 8e | N-phenethyl | Methylpiperidine | 8.8 | 17.7 | nih.gov |

| 9a | N-(naphth-1-ylmethyl) | Pyrrolidine | 5.5 | 8.9 | nih.gov |

Beta-Secretase 1 (BACE-1) Inhibition by Pyrimidine-Based Scaffolds

Beta-secretase 1 (BACE-1) is a key aspartic protease involved in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. mdpi.comresearchgate.net Consequently, BACE-1 is a prime therapeutic target for disease-modifying therapies. Pyrimidine-based scaffolds have been extensively explored for their potential as BACE-1 inhibitors. mdpi.com

While direct studies on this compound derivatives for BACE-1 inhibition are emerging, related structures have shown promise. For example, a study on pyrimidine/pyrrolidine-sertraline hybrids identified a compound (compound 19) with an IC50 value of 0.73 µM against BACE-1. frontiersin.org Another research effort focusing on 2-benzylpiperidin-N-benzylpyrimidin-4-amines investigated their multi-target activity, including BACE-1 inhibition. mdpi.com

The design of BACE-1 inhibitors often involves creating molecules that can interact with the catalytic aspartate residues (Asp32 and Asp228) in the enzyme's active site. mdpi.com Pyrimidine rings, often incorporated into larger molecular frameworks, serve as versatile scaffolds for positioning key interacting moieties. For instance, pyrazolyl rings combined with a pyrimidine core have been shown to enhance selectivity against related proteases like BACE2 and cathepsin D. mdpi.com

Ubiquitin-Specific Protease 1 (USP1)/USP1-associated Factor 1 (UAF1) Deubiquitinase Inhibition

The deubiquitinating enzyme complex USP1/UAF1 is a critical regulator of DNA damage response pathways and has emerged as a significant target for cancer therapy. acs.org A quantitative high-throughput screen of over 400,000 compounds led to the discovery and subsequent optimization of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent inhibitors of USP1/UAF1. acs.org

The lead compound from this effort, ML323 (compound 70), and its analogs exhibit nanomolar inhibitory potency against the USP1/UAF1 complex. acs.org These compounds have been shown to be selective and cell-active, leading to an increase in the monoubiquitinated forms of PCNA and FANCD2, which are key substrates of USP1/UAF1. acs.orgotavachemicals.com A strong correlation has been demonstrated between the IC50 values of these compounds for USP1/UAF1 inhibition and their activity in non-small cell lung cancer cells. acs.org Cryo-electron microscopy studies have revealed that ML323 binds to a cryptic site in USP1, displacing part of the protein's hydrophobic core and causing allosteric disruption of the active site.

Table 3: Inhibition of USP1/UAF1 by N-Benzyl-2-phenylpyrimidin-4-amine Derivatives

| Compound | Description | Inhibitory Potency | Reference |

|---|---|---|---|

| ML323 (70) | Lead compound | Nanomolar IC50 | acs.org |

HIV-1 Reverse Transcriptase Inhibition (Wild-Type and Mutant Strains)

HIV-1 reverse transcriptase (RT) is a cornerstone target for antiretroviral therapy. This compound derivatives, specifically within the class of dihydro-alkyloxy-benzyl-oxopyrimidines (DABOs), have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov These compounds have demonstrated high potency against both wild-type (WT) HIV-1 and clinically relevant mutant strains. nih.gov

Enantioselectivity studies of 2-(alkyl/aryl)amino-6-benzylpyrimidin-4(3H)-ones revealed that the (R)-enantiomers were generally more potent than their (S)-counterparts and the racemic mixtures. nih.gov For instance, (R)-2 (MC2082) was highly effective, displaying potent inhibitory activities against WT RT, as well as the K103N, V106A, and Y188L mutant strains. nih.gov Interestingly, (R)-2 showed faster binding to the K103N mutant RT compared to the WT enzyme. nih.gov

Another series of DABO derivatives, the 5-alkyl-2-(N,N-disubstituted)amino-6-(2,6-difluorophenylalkyl)-3,4-dihydropyrimidin-4(3H)ones (F2-N,N-DABOs), were highly active at subnanomolar concentrations against both WT HIV-1 and the Y181C mutant, and at nanomolar to submicromolar levels against the K103N and Y188L mutants. These derivatives were more potent than earlier generations of DABOs and reference drugs like nevirapine (B1678648) and efavirenz.

Table 4: Inhibition of HIV-1 Reverse Transcriptase by Pyrimidine-Based NNRTIs

| Compound Series | Specific Compound Example | Target Strain(s) | Inhibitory Potency | Reference |

|---|---|---|---|---|

| 2-(Alkyl/Aryl)Amino-6-Benzylpyrimidin-4(3H)-ones | (R)-2 (MC2082) | WT, K103N, V106A, Y188L | High | nih.gov |

| 2-(Alkyl/Aryl)Amino-6-Benzylpyrimidin-4(3H)-ones | (R)-1 (MC1501) | L100I, Y181I | More efficient than (R)-2 | nih.gov |

| Dihydroalkoxybenzyloxopyrimidines | 5-isopropyl-2-[(methylthiomethyl)thio]-6-(benzyl)-pyrimidin-4-(1H)-one | Purified recombinant HIV RT | IC50 < 1 nM |

Dihydrofolate Reductase (DHFR) Inhibition (e.g., Plasmodium falciparum DHFR)

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate biosynthesis pathway, essential for DNA synthesis and cell proliferation. It is a well-established target for antimicrobial and antimalarial drugs. The emergence of drug resistance in Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the development of new DHFR inhibitors.

Pyrimidine-based compounds have long been a cornerstone of antifolate therapy. A fragment-based screening approach to identify new non-pyrimidine P. falciparum DHFR (PfDHFR) inhibitors identified several fragments with IC50 values in the micromolar range. One of the hits, 5–(4-chlorophenyl)pyrimidin-4-amine (fragment 1130), is structurally related to the this compound scaffold. Although it lacked certain groups deemed necessary for potent interaction with the enzyme, its identification highlights the potential of the pyrimidine core.

Quantitative structure-activity relationship (QSAR) and molecular docking studies on 2,4,6-trisubstituted pyrimidine derivatives have further guided the design of new PfDHFR inhibitors. These studies have shown that the pyrimidine ring interacts with key amino acid residues in the active site of the PfDHFR-TS enzyme.

Kinase Inhibition Profiling and Specificity

The pyrimidine core is a well-established pharmacophore in the design of kinase inhibitors. Derivatives of this compound have been investigated for their ability to selectively target and inhibit various kinases, which are pivotal regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.

One area of significant interest has been the development of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of the class III receptor tyrosine kinase (RTK) family. researchgate.net This family includes important oncogenic drivers like FMS-like tyrosine kinase 3 (FLT3), c-KIT, and platelet-derived growth factor receptor (PDGFR). Research has shown that these urea (B33335) derivatives can selectively target members of this kinase subfamily. researchgate.net For instance, a hit compound from this series demonstrated notable affinity for class III RTK members and exhibited promising antitumor activity in vitro. researchgate.net

Further studies have focused on optimizing the N-benzyl-2-phenylpyrimidin-4-amine scaffold as potent inhibitors of specific kinases. For example, modifications to the benzyl (B1604629) and phenyl rings have led to compounds with nanomolar inhibitory potency against certain kinases. acs.org The specificity of these inhibitors is a critical aspect of their development, aiming to minimize off-target effects. Kinase profiling assays, often screening against large panels of kinases, are employed to determine the selectivity of these compounds. For example, some derivatives have shown high selectivity for LIM kinase (Limk1) with IC50 values below 25 nM, while demonstrating lower activity against other kinases like ROCK and JNK.

The table below summarizes the inhibitory activity of selected this compound derivatives against various kinases.

Table 1: Kinase Inhibition by this compound Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| 19 | Class III RTKs | - | researchgate.net |

| 38 | USP1/UAF1 | 70 | acs.org |

| 39 | USP1/UAF1 | 210 | acs.org |

| 40 | USP1/UAF1 | 120 | acs.org |

| 45 | USP1/UAF1 | 160 | acs.org |

| 71 | USP1/UAF1 | 180 | acs.org |

| 23 | CDK6 | - | sci-hub.se |

| 66 | CDK6 | 71 | sci-hub.se |

| 66 | CDK9 | 30 | sci-hub.se |

Equilibrative Nucleoside Transporter (ENT) Inhibition

Equilibrative nucleoside transporters (ENTs), particularly ENT1 and ENT2, are integral membrane proteins that facilitate the transport of nucleosides and nucleoside analog drugs across cell membranes. ebi.ac.uk Their inhibition can modulate nucleoside-dependent signaling and enhance the efficacy of certain chemotherapeutic agents. The pyrimidine scaffold is a known feature in some ENT inhibitors.

While direct studies on this compound as an ENT inhibitor are limited, research on structurally related pyrimidine derivatives provides valuable insights. For instance, the well-characterized ENT1 inhibitor, S-(4-nitrobenzyl)-6-thioinosine (NBMPR), highlights the importance of the purine-like core for high-affinity binding. nih.govnih.gov Inhibition studies on [3H]uridine uptake often show a biphasic inhibition curve in the presence of NBMPR, which allows for the differentiation between ENT1 (high-affinity) and ENT2 (low-affinity) transport. nih.gov

A study on a series of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues, which contain a related triazine core, demonstrated that these compounds can act as novel inhibitors of ENTs. researchgate.net The structure-activity relationship (SAR) in this series revealed that modifications to the N-aryl substituent significantly impacted the inhibitory effects on both ENT1 and ENT2. researchgate.net This suggests that the N-benzyl group in this compound derivatives could similarly influence their interaction with ENTs.

Table 2: Inhibition of ENT-mediated [3H]Uridine Uptake by NBMPR

| Transporter | IC50 | Reference |

|---|---|---|

| ENT1 | 11.3 nM | nih.gov |

| ENT2 | 9.6 µM | nih.gov |

Enzyme Kinetics Analysis (e.g., Michaelis-Menten Parameters, Inhibition Type Determination)

Understanding the kinetic mechanism of inhibition is crucial for characterizing the interaction between an inhibitor and its target enzyme. Enzyme kinetics analyses, such as the determination of Michaelis-Menten parameters (Km and Vmax) and the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), provide a detailed picture of the inhibitor's mode of action.

For this compound derivatives that act as enzyme inhibitors, steady-state kinetic assays are commonly performed. For example, in the study of pyrimidine-based HIV-1 non-nucleoside reverse transcriptase inhibitors, kinetic assays were used to determine the inhibition mechanism against both wild-type and mutant forms of the enzyme. scispace.com

In the context of ENT inhibition by related compounds, kinetic analysis has shown that some inhibitors can reduce the Vmax of nucleoside transport without significantly affecting the Km. researchgate.net This pattern is indicative of non-competitive inhibition, where the inhibitor binds to a site on the transporter that is distinct from the substrate-binding site, thereby reducing the catalytic efficiency of transport. For instance, a potent analogue in the FPMINT series was found to be an irreversible and non-competitive inhibitor of both ENT1 and ENT2. researchgate.net Such kinetic details are vital for the rational design of more effective and specific inhibitors based on the this compound scaffold.

Receptor Binding and Cellular Signaling Pathway Modulation

In addition to inhibiting enzymes, derivatives of this compound have been shown to interact with G-protein coupled receptors (GPCRs), modulating their activity and downstream signaling pathways. These interactions have been explored for several important receptor targets.

Histamine (B1213489) H3 Receptor Ligand Binding and Selectivity

The histamine H3 receptor (H3R) is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. It is a promising target for the treatment of various neurological and psychiatric disorders.

Structure-activity relationship studies on a series of 2,4-diamino- and 2,4,6-triaminopyrimidines revealed that the N-benzylamine moiety is a key structural feature for high-affinity H3R binding. Specifically, the replacement of a 4-methylpiperazino group with an N-benzylamine group, along with other modifications, led to the discovery of N4-benzyl-N2-(4-(3-(piperidin-1-yl)propoxy)phenyl)pyrimidine-2,4-diamine. This compound demonstrated high affinity for the human H3R with a Ki value of 4.49 ± 1.25 nM and over 6,500-fold selectivity against the histamine H4 receptor. nih.gov These findings underscore the potential of the this compound scaffold in developing potent and selective H3R ligands.

Table 3: Histamine H3 Receptor Binding Affinity of a Pyrimidine Derivative

| Compound | Target Receptor | Ki (nM) | Selectivity (H4R/H3R) | Reference |

|---|---|---|---|---|

| N4-benzyl-N2-(4-(3-(piperidin-1-yl)propoxy)phenyl)pyrimidine-2,4-diamine | hH3R | 4.49 ± 1.25 | >6,500 | nih.gov |

Chemokine Receptor Type 4 (CXCR4) Antagonism and Signaling Inhibition

The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12, play a critical role in numerous physiological and pathological processes, including cancer metastasis and inflammation. nih.gov Consequently, CXCR4 antagonists are of significant therapeutic interest.

A novel class of non-peptidic, small-molecule CXCR4 antagonists based on a dipyrimidine amine structure has been developed. nih.gov Specifically, compounds in the N,N'-(1,4-phenylenebis(methylene))dipyrimidin-2-amines series have demonstrated potent CXCR4 antagonism. The lead compound from this series, designated as compound 26 (or 508MCl), exhibited subnanomolar potency in several in vitro assays, including competitive binding, Matrigel invasion, and inhibition of the Gαi-mediated cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. nih.gov These compounds effectively inhibit CXCL12-mediated chemotaxis and downstream signaling events, highlighting the potential of the pyrimidine amine scaffold in targeting the CXCR4/CXCL12 axis. nih.govplos.org

Table 4: In Vitro Potency of a Dipyrimidine Amine CXCR4 Antagonist

| Compound | Assay | IC50 | Reference |

|---|---|---|---|

| 26 (508MCl) | CXCR4/CXCL12 Function | ~1 nM | nih.gov |

Anti-Amyloid-β Aggregation Properties

Alzheimer's disease is characterized by the extracellular deposition of amyloid-β (Aβ) peptides into senile plaques. Inhibiting the aggregation of Aβ is a primary therapeutic strategy.

Investigations into 2,4-disubstituted pyrimidines have revealed their potential as inhibitors of Aβ aggregation. nih.gov In one study, a derivative, N-benzyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine, showed good inhibition of human acetylcholinesterase (hAChE)-induced aggregation of Aβ1-40 fibrils, with a 59% inhibition at a concentration of 100 μM. nih.gov This activity was significantly better than that of the approved drug donepezil.

Furthermore, a series of 2-benzylpiperidin-N-benzylpyrimidin-4-amines have been explored as multi-targeted agents for Alzheimer's disease, with a focus on their anti-Aβ aggregation properties. researchgate.net Molecular modeling studies suggest that the central pyrimidine ring serves as a suitable template for developing inhibitors that can target multiple pathological pathways in Alzheimer's disease, including Aβ aggregation. nih.govresearchgate.net

Table 5: Inhibition of Aβ Aggregation by this compound Derivatives

| Compound | Assay | Inhibition (%) | Concentration (µM) | Reference |

|---|---|---|---|---|

| N-benzyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine (7d) | hAChE-induced Aβ1-40 aggregation | 59 | 100 | nih.gov |

| N-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydroacridin-9-amine (8e) | Amyloid aggregation | 40 | 25 | researchgate.net |

| 6-chloro-N-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydroacridin-9-amine (9e) | Aβ-aggregation | 75.7 | 25 | researchgate.net |

| 6-chloro-N-(3,4-dimethoxyphenethyl)-1,2,3,4-tetrahydroacridin-9-amine (11b) | Aβ-aggregation | 85.9 | 25 | researchgate.net |

Cellular Biological Activity Assessment (In Vitro Models)

Evaluation in Disease-Relevant Cell Lines (e.g., Cancer Cell Proliferation Inhibition)

The initial step in assessing the therapeutic potential of this compound derivatives is to evaluate their activity in cell lines that are relevant to a specific disease, such as cancer. A primary measure of efficacy in this context is the inhibition of cancer cell proliferation.

Researchers have synthesized and tested series of these derivatives against various cancer cell lines. For instance, a class of N-benzyl-2-phenylpyrimidin-4-amine derivatives was identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a target implicated in DNA damage repair and considered valuable for cancer therapy. nih.gov These compounds were evaluated for their ability to suppress the growth of non-small cell lung cancer (NSCLC) cells. The potency of these compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit cell proliferation by 50%.

Similarly, other studies have utilized broad screening panels, such as the National Cancer Institute's (NCI) 60-cancer cell line panel, to assess the antiproliferative activity of new derivatives across a wide spectrum of human cancers. mdpi.com For example, a series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-linked sulfonamides were screened to reveal significant growth inhibition against multiple cancer cell types, including leukemia, melanoma, and breast cancer. mdpi.com The results from these screenings help to identify which cancer types are most sensitive to a particular compound and inform structure-activity relationships (SAR).

Table 1: Antiproliferative Activity of Selected this compound Derivatives in Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound | Target | Cell Line | Cancer Type | IC₅₀ (µM) | Source |

|---|---|---|---|---|---|

| ML323 (70) | USP1/UAF1 | H1299 | Non-Small Cell Lung | < 10 | nih.gov |

| Compound 12e | V600EBRAF | Multiple | Leukemia, Melanoma, etc. | Not specified, but showed high GI% | mdpi.com |

| Compound 12l | V600EBRAF | Multiple | Leukemia, Melanoma, etc. | Not specified, but showed high GI% | mdpi.com |

| NVP | HIV-1 RT | MT-4 | Not Applicable | 0.04 ± 0.005 | acs.org |

| EFV | HIV-1 RT | MT-4 | Not Applicable | 0.0014 ± 0.0002 | acs.org |

Cellular Target Engagement and Downstream Pathway Modulation

Confirming that a compound interacts with its intended molecular target within a cell—a concept known as target engagement—is crucial for validating its mechanism of action. biorxiv.orgnih.gov For this compound derivatives, this involves assays that directly measure the binding of the compound to its target protein and the subsequent effects on downstream signaling pathways.